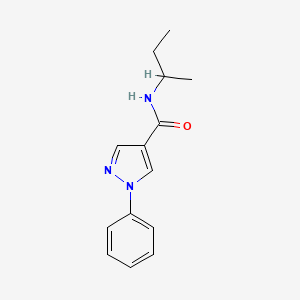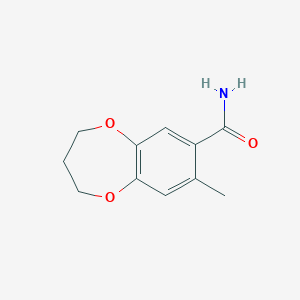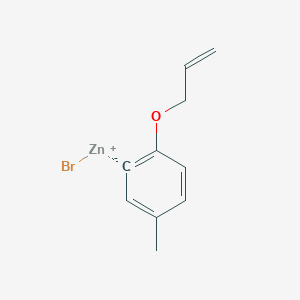
2-Allyloxy-5-methylphenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Allyloxy-5-methylphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-allyloxy-5-methylphenylzinc bromide typically involves the reaction of 2-allyloxy-5-methylphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation. The general procedure includes:
- Dissolving 2-allyloxy-5-methylphenyl bromide in dry THF.
- Adding zinc powder or zinc dust to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more controlled conditions. The use of high-purity reagents and solvents, along with precise temperature and pressure control, ensures the consistent quality and yield of the product.
化学反应分析
Types of Reactions
2-Allyloxy-5-methylphenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Coupling reactions: Participates in cross-coupling reactions such as Negishi coupling to form biaryl compounds.
Addition reactions: Adds to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and epoxides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is commonly used due to its ability to stabilize the organozinc reagent.
Major Products
The major products formed from reactions involving this compound include substituted aromatic compounds, alcohols, and biaryl compounds.
科学研究应用
2-Allyloxy-5-methylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism by which 2-allyloxy-5-methylphenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic attack on electrophiles or participation in coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
- 2-Ethoxy-5-methylphenylzinc bromide
- 2-Methoxy-5-methylphenylzinc bromide
- 2-Propoxy-5-methylphenylzinc bromide
Uniqueness
2-Allyloxy-5-methylphenylzinc bromide is unique due to its allyloxy group, which provides additional reactivity and versatility compared to other similar compounds. This makes it particularly useful in the synthesis of complex molecules and in reactions requiring high selectivity and efficiency.
属性
分子式 |
C10H11BrOZn |
|---|---|
分子量 |
292.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-methyl-4-prop-2-enoxybenzene-5-ide |
InChI |
InChI=1S/C10H11O.BrH.Zn/c1-3-8-11-10-6-4-9(2)5-7-10;;/h3-6H,1,8H2,2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
JYCKFHCEGJXPJI-UHFFFAOYSA-M |
规范 SMILES |
CC1=C[C-]=C(C=C1)OCC=C.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




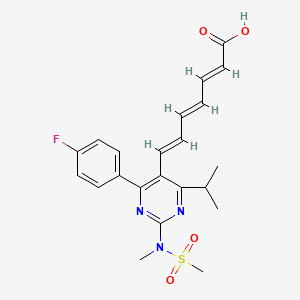
![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B14888085.png)

![3,5,7-Trichlorothieno[3,2-b]pyridine](/img/structure/B14888105.png)

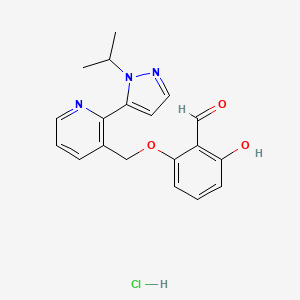
![(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14888115.png)
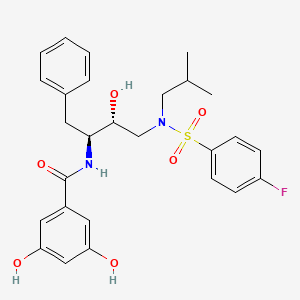

![(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)
